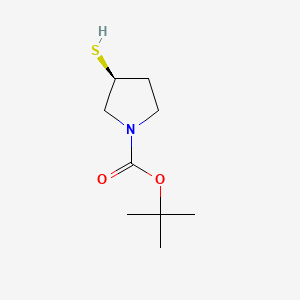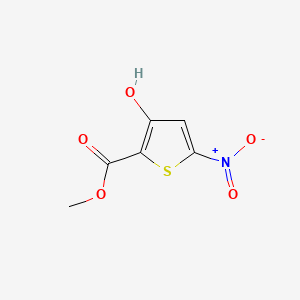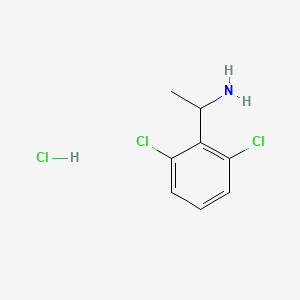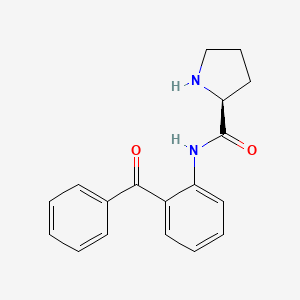![molecular formula C6H19O3P3Pt B599949 Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) CAS No. 173416-05-2](/img/structure/B599949.png)
Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II), also known as Ghaffar-Parkins Catalyst, is an organometallic compound . It is widely used in complex multi-step organic syntheses . This compound is a mild hydration catalyst that converts hindered and acid/base sensitive nitriles to amides .
Molecular Structure Analysis
The molecular formula of this compound is C6H19O3P3Pt . The InChI representation isInChI=1S/C2H7OP.2C2H6OP.Pt/c3*1-4 (2)3;/h3H,1-2H3;2*1-2H3;/q;2*-1;+2 . Chemical Reactions Analysis
This compound is known to be a mild hydration catalyst that converts hindered and acid/base sensitive nitriles to amides . The amide is released from the metal coordination sphere, preventing further hydrolysis to acid .Physical And Chemical Properties Analysis
The molecular weight of Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) is 429.23 . It appears as a white to off-white powder .Aplicaciones Científicas De Investigación
Synthesis of 1-Alkoxyisoquinolines and Isoquinolones : This compound was used in the synthesis of 1-alkoxyisoquinolines and (2H)-isoquinolones through an intramolecular 6-endo-dig cyclization of ortho-alkynylbenzonitriles in various alcohols. This process is described as a facile synthesis method and was reported for the first time in this context (Li et al., 2010).
Synthesis and Reactivity of Platinum(II) Complexes : The reactivity of platinum(II) complexes was studied, including the synthesis of novel cis-alkyl chloro and cis-alkyl hydrido compounds. This research highlighted the higher temperatures required for reductive elimination from cis-alkyl hydrido complexes, impacting their application in generating reactive, bent platinum(0) d10-ML2 fragments for bond-activation chemistry (Brendel et al., 2015).
Catalytic Hydrogenation of Ester Derivatives : In a study involving ruthenium complexes, a cationic ruthenium dimer was found effective as a pre-catalyst for the catalytic hydrogenation of aromatic and aliphatic esters (Henrion et al., 2017). While this study doesn't directly involve Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II), it provides context on the broader field of transition metal-catalyzed processes.
Synthesis and Characterization of Platinum(II) Phosphinate Complexes : The syntheses of platinum(II) complexes of bis(dimethylphosphinylmethylene)amine and bis(aminomethyl)phosphinic acid were investigated. This included characterizations using various techniques such as multinuclear NMR spectroscopy and X-ray diffraction, demonstrating the utility of these compounds in coordination chemistry (Bogomilova et al., 2012).
Hydrodealkoxylation Reactions of Silyl Ligands : This research focused on the reactivity of the platinum(II) complex [Pt(H)2(dcpe)] with dialkoxymethylsilanes, leading to the formation of bis(silyl) complexes and trialkoxymethylsilanes by hydrodealkoxylation reactions. These rearrangements involving Si-O bond activations showcase the versatility of platinum(II) complexes in organometallic transformations (Mitzenheim et al., 2016).
Propiedades
IUPAC Name |
dimethylphosphinite;dimethylphosphinous acid;platinum(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7OP.2C2H6OP.Pt/c3*1-4(2)3;/h3H,1-2H3;2*1-2H3;/q;2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDWNWOYULJOBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)O.CP(C)[O-].CP(C)[O-].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19O3P3Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) | |
CAS RN |
173416-05-2 |
Source


|
| Record name | Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) Ghaffar-Parkins catalyst | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

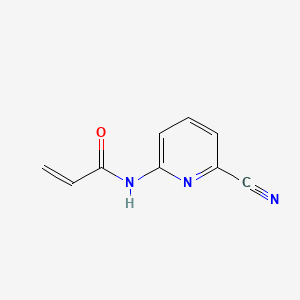
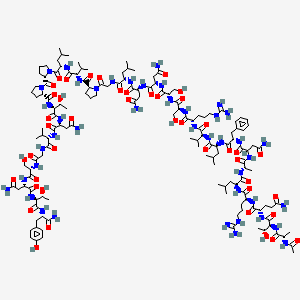
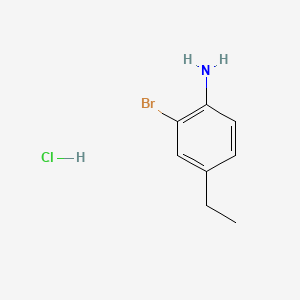
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)
